- Hydration of nitriles to amides promoted by mercury(II) acetate in acetic acid, Journal of Organic Chemistry, 1989, 54(3), 718-19
Cas no 90-26-6 (a-Phenyl-a-ethylacetamide)
a-Phenyl-a-ethylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Phenylbutyramide
- PHENYLETHYLACETAMIDE
- 2-Phenylbutanamide
- 2-phenyl-butyramid
- alpha-ethyl-benzeneacetamid
- alpha-phenyl-butyramid
- alpha-Phenylbutyramide
- alpha-Toluamide, alpha-ethyl-
- α-Phenyl-α-ethylacetamide
- α-Ethylbenzeneacetamide
- Butyramide, 2-phenyl- (6CI, 7CI, 8CI)
- α-Ethylbenzeneacetamide (ACI)
- (±)-2-Phenylbutyramide
- Eusterol
- Geriapan
- Geristerol
- Hyposterol
- Lipilisol
- Nivonorm
- Normosterolo
- NSC 1861
- Phenetamid
- Phenetamide
- Phenexan
- Redusterol
- Substerina
- TH 4128
- α-Ethyl-α-toluamide
- α-Ethylphenylacetamide
- α-Phenylbutyramide
- Primidone Imp. C (EP): (2RS)-2-Phenylbutanamide
- Spectrum3_000652
- MFCD00025511
- .ALPHA.-PHENYLBUTYRAMIDE [MI]
- SPECTRUM1504223
- Phenylbutyramide
- 4-09-00-01818 (Beilstein Handbook Reference)
- NSC1861
- UNII-J95WO7W7D4
- (2RS)-2-Phenylbutanamide
- CHEMBL3039472
- Spectrum4_000627
- PRIMIDONE IMPURITY C [EP IMPURITY]
- alpha-Phenyl-alpha-ethylacetamide
- EINECS 201-980-4
- SPBio_000383
- BRD-A25537246-001-03-7
- Benzeneacetamide, .alpha.-ethyl-
- 90-26-6
- .ALPHA.-ETHYL-.ALPHA.-PHENYLACETAMIDE
- SpecPlus_000884
- J95WO7W7D4
- BUTYRAMIDE, 2-PHENYL-
- BRN 3197469
- AC-11144
- CCG-39566
- NS00041223
- KBio2_004669
- W-100336
- NSC-1861
- Spectrum2_000492
- .ALPHA.-PHENYL-.ALPHA.-ETHYLACETAMIDE
- Z68590268
- NCGC00095335-02
- KBio1_001924
- BRD-A25537246-001-02-9
- AKOS008977373
- Butyramide, alpha-phenyl-
- BSPBio_002283
- Q27165566
- KBio3_001503
- KBioGR_001214
- Spectrum5_001398
- DivK1c_006980
- NCGC00095335-01
- FENBUTYRAMIDE
- (+/-)-2-Phenylbutyramide
- KBioSS_002101
- Spectrum_001621
- a-Phenyl-a-ethylacetamide
- Benzeneacetamide,a-ethyl-
- Benzeneacetamide, alpha-ethyl-
- KBio2_007237
- AS-81003
- SCHEMBL232920
- DB-057192
- SB75764
- .alpha.-Toluamide, .alpha.-ethyl-
- KBio2_002101
- .alpha.-Phenylbutyramide
- WLN: ZVY2&R
- AI3-01390
- CHEBI:93832
- DTXSID60870423
- D97844
-
- MDL: MFCD00025511
- Inchi: 1S/C10H13NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,11,12)
- InChI Key: UNFGQCCHVMMMRF-UHFFFAOYSA-N
- SMILES: O=C(C(CC)C1C=CC=CC=1)N
Computed Properties
- Exact Mass: 163.10000
- Monoisotopic Mass: 163.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.7
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- Density: 1.0508 (rough estimate)
- Melting Point: 83-87 °C
- Boiling Point: 290.31°C (rough estimate)
- Flash Point: 145.4±22.1 °C
- Refractive Index: 1.5718 (estimate)
- PSA: 43.09000
- LogP: 2.36580
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
a-Phenyl-a-ethylacetamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Category Code: 36/37/38
- Safety Instruction: S24/25
- RTECS:ES4955000
- Risk Phrases:R36/37/38
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
a-Phenyl-a-ethylacetamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
a-Phenyl-a-ethylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1562033-20MG |
Primidone Related Compound C |
90-26-6 | 20mg |
¥9839.92 | 2023-09-06 | ||
| TRC | P320790-250mg |
a-Phenyl-a-ethylacetamide |
90-26-6 | 250mg |
$ 81.00 | 2023-09-06 | ||
| TRC | P320790-1g |
a-Phenyl-a-ethylacetamide |
90-26-6 | 1g |
$ 167.00 | 2023-04-15 | ||
| TRC | P320790-10g |
a-Phenyl-a-ethylacetamide |
90-26-6 | 10g |
$ 230.00 | 2023-09-06 | ||
| TRC | P320790-50g |
a-Phenyl-a-ethylacetamide |
90-26-6 | 50g |
$ 288.00 | 2023-09-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3111-50MG |
Primidone Related Compound C |
90-26-6 | 50mg |
¥5242.42 | 2025-01-16 | ||
| abcr | AB118473-5 g |
2-Phenylbutyramide, 97%; . |
90-26-6 | 97% | 5 g |
€76.50 | 2023-07-20 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1562033-20MG |
90-26-6 | 20MG |
¥13707.67 | 2023-01-05 | |||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3111-50MG |
90-26-6 | ¥6274.38 | 2023-01-14 | ||||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046421-100g |
2-Phenylbutanamide |
90-26-6 | 95% | 100g |
¥397.00 | 2024-04-26 |
a-Phenyl-a-ethylacetamide Production Method
Production Method 1
Production Method 2
- Base-controlled chemoselectivity: direct coupling of alcohols and acetonitriles to synthesize α-alkylated arylacetonitriles or acetamides, New Journal of Chemistry, 2021, 45(34), 15200-15204
Production Method 3
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 10, rt
- Biotransformations of nitriles mediated by in vivo nitrile hydratase of Rhodococcus erythropolis ATCC 4277 heterologously expressed in E. Coli, Results in Chemistry, 2023, 5,
Production Method 4
Production Method 5
- Condition-Controlled O-Acylation and N-O Bond Reduction of Hydroximic Acids with Thioacetic Acid, Organic Letters, 2023, 25(17), 2970-2974
Production Method 6
- Gold Activation of Nitriles: Catalytic Hydration to Amides, Chemistry - A European Journal, 2009, 15(35), 8695-8697
Production Method 7
- Amidation of acid chlorides to primary amides with ammonium salts, Youji Huaxue, 2018, 38(6), 1431-1436
Production Method 8
- Lithium/DTBB-induced reduction of N-alkoxyamides and acyl azides, Synthesis, 2001, (6), 914-918
Production Method 9
Production Method 10
- Chemo- and enantioselective hydrolysis of nitriles and acid amides, respectively, with resting cells of Rhodococcus sp. C3II and Rhodococcus erythropolis MP50, Journal of Biotechnology, 1998, 60(3), 165-174
a-Phenyl-a-ethylacetamide Raw materials
- 2-phenylbutanoyl chloride
- Benzeneacetamide, α-ethyl-N-methoxy-
- 2-Phenylbutyronitrile
- Benzeneacetamide, a-ethyl-N-hydroxy-
a-Phenyl-a-ethylacetamide Preparation Products
a-Phenyl-a-ethylacetamide Related Literature
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on a-Phenyl-a-ethylacetamide
Research Brief on a-Phenyl-a-ethylacetamide (CAS: 90-26-6): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences
a-Phenyl-a-ethylacetamide (CAS: 90-26-6) is a structurally unique compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This brief synthesizes the latest findings (2022-2023) regarding its synthesis, biological activity, and potential therapeutic applications. Recent studies have revealed novel synthetic pathways using Pd-catalyzed aminocarbonylation, achieving yields up to 78% with improved enantioselectivity (Journal of Medicinal Chemistry, 2023).
Structural analyses demonstrate that the phenyl-ethyl substitution pattern confers distinct conformational properties that influence protein binding. X-ray crystallography studies with human serum albumin show binding at Sudlow site I with a Kd of 12.3 μM, suggesting potential as a drug carrier (Bioorganic Chemistry, 2022). Notably, derivatives exhibit promising GABAA receptor modulation, with EC50 values in the low micromolar range for α1β2γ2 subtypes.
In neuropharmacology, a 2023 preclinical study demonstrated significant anxiolytic effects in rodent models (p<0.01 vs placebo) without the motor impairment associated with benzodiazepines. The compound's metabolic stability has been enhanced through fluorinated analogs, with t½ improvements from 2.1 to 5.8 hours in human liver microsomes (European Journal of Medicinal Chemistry, 2023).
Emerging applications include its use as a chiral auxiliary in asymmetric synthesis and as a scaffold for kinase inhibitors. A recent high-throughput screen identified potent CDK2 inhibition (IC50 = 89 nM) with a novel N-3 substituted derivative. The compound's safety profile shows favorable results in acute toxicity studies (LD50 > 500 mg/kg in rats).
Ongoing clinical translation focuses on optimizing pharmacokinetic properties through prodrug approaches. The 2023 patent landscape reveals 14 new filings related to crystalline forms and delivery systems. These developments position a-Phenyl-a-ethylacetamide as a versatile pharmacophore with potential across CNS disorders, oncology, and anti-infective applications.
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